2-(Hydroxymethyl)-4-oxobutanoic acid
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Overview
Description
2-(hydroxymethyl)-4-oxobutanoic acid is a 4-oxo monocarboxylic acid that is 4-oxobutanoic acid which is substituted by a hydroxymethyl group at position 2. It is a 4-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid and an alpha-CH2-containing aldehyde. It derives from a butyric acid. It is a conjugate acid of a 2-(hydroxymethyl)-4-oxobutanoate.
Scientific Research Applications
Apoptosis Induction in Lymphoid Cells
2-(Hydroxymethyl)-4-oxobutanoic acid, through its derivative methional, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This apoptosis is characterized by DNA double-strand breaks and DNA fragmentation, suggesting its potential in studies related to cellular apoptosis mechanisms (Quash et al., 1995).
Catalyst in Chemical Synthesis
The compound plays a role in the synthesis of 4H-isoxazol-5(4H)-ones through a one-pot three-component reaction. This demonstrates its utility in facilitating efficient, clean, and high-yield chemical synthesis (Kiyani & Ghorbani, 2015).
Isotopic Labelling in NMR Studies
An optimized isotopic labelling strategy involving 2-hydroxy-2-ethyl-3-oxobutanoate is used for specific labelling of Ile methyl-γ(2) groups in proteins for NMR studies. This highlights its application in enhancing structural studies of high molecular weight proteins (Ayala et al., 2012).
Intermediate in Ethylene Biosynthesis
This compound is identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms, indicating its importance in metabolic pathways (Billington, Golding & Primrose, 1979).
Properties
Molecular Formula |
C5H8O4 |
---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
2-(hydroxymethyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c6-2-1-4(3-7)5(8)9/h2,4,7H,1,3H2,(H,8,9) |
InChI Key |
QZXWGGGNYORFOK-UHFFFAOYSA-N |
SMILES |
C(C=O)C(CO)C(=O)O |
Canonical SMILES |
C(C=O)C(CO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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